molecular formula C20H23NO B1359616 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone CAS No. 898770-46-2

3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

Cat. No. B1359616
M. Wt: 293.4 g/mol
InChI Key: MCULUOONUTZSBM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone, also known as DMPB, is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.41 . It is used in various fields of research and industry.


Molecular Structure Analysis

The 3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone molecule contains a total of 47 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Photochemical Properties and Reactions

  • Photocycloaddition Reactions: Benzophenone derivatives, such as 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, demonstrate significant roles in photochemical reactions. They have been observed to partake in [2 + 2] photochemical additions with other compounds, showing temperature-dependent regioselectivity, indicating their potential in temperature-controlled photochemical applications (Hei et al., 2005).

Environmental Impacts and Degradation

  • Degradation in Aqueous Solutions: Research has explored the degradation of benzophenone derivatives in environmental settings, particularly how they interact with other chemicals like potassium permanganate in water. This research is crucial for understanding the environmental impact of these compounds and their breakdown products (Cao et al., 2021).

Biodegradation and Environmental Treatment

  • Biodegradation in Composting: Studies have shown the effective biodegradation of benzophenone through composting processes. This research is relevant for waste management and environmental remediation, providing insights into how these compounds can be broken down biologically (Lin et al., 2021).

Luminescent Sensing and Material Science

  • Sensing Applications in Material Science: Benzophenone derivatives have been used in developing materials for sensing applications, such as luminescent sensing for specific chemicals. These studies indicate their potential use in creating sensitive and selective sensors (Zhang et al., 2017).

Photocatalysis and Environmental Management

  • Photocatalytic Degradation: Research has focused on the photocatalytic degradation of benzophenone compounds, particularly their interactions with titanium dioxide. This is significant for environmental management and pollution control, showcasing how photocatalysis can be utilized for contaminant removal (Zúñiga-Benítez et al., 2016).

Photopolymerization and Material Synthesis

  • Photopolymerization Initiators: Some studies have examined benzophenone derivatives as initiators for photopolymerization, which has implications for material science and industrial applications. This demonstrates their role in the synthesis of polymers and other materials (Kemin et al., 2011).

properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULUOONUTZSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643203
Record name (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-46-2
Record name (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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